molecular formula C6H5FO2S B3189430 Methyl 5-fluorothiophene-2-carboxylate CAS No. 32415-89-7

Methyl 5-fluorothiophene-2-carboxylate

Cat. No.: B3189430
CAS No.: 32415-89-7
M. Wt: 160.17 g/mol
InChI Key: OUJCQKOJVGVPRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 5-fluorothiophene-2-carboxylate” is a chemical compound . It is also known by registry numbers ZINC000145062098 . This compound is available from suppliers such as Vitas M Chemical Limited and AstaTech, Inc .


Synthesis Analysis

The synthesis of thiophene derivatives, like “this compound”, has been a topic of interest in recent years . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H5FO2S . Its molecular weight is 160.1661032 . The InChI Code is 1S/C6H5FO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3 .


Chemical Reactions Analysis

The synthesis of thiophene derivatives involves various chemical reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Safety and Hazards

“Methyl 5-fluorothiophene-2-carboxylate” is classified under GHS07 . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray. It is recommended to wash hands thoroughly after handling and not to eat, drink or smoke when using this product . It should be used only outdoors or in a well-ventilated area .

Properties

IUPAC Name

methyl 5-fluorothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO2S/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJCQKOJVGVPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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